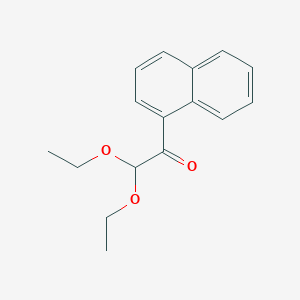![molecular formula C17H17Cl2NO3 B2713895 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid CAS No. 400736-52-9](/img/structure/B2713895.png)
4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of various drugs and other compounds, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Synthesis
- A detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a structurally related compound, reveals significant insights into its crystalline features and supramolecular architecture. The study showcases the formation of strong hydrogen-bonded chains and a three-dimensional supramolecular structure, which could provide a basis for understanding the structural characteristics of 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid (S. Naveen et al., 2016).
Molecular Docking and Biological Activity
- Research on derivatives of butanoic acid, including a comparative study on molecular docking, vibrational, structural, electronic, and optical aspects, provides insights into the potential biological activities of these compounds. The study indicates that butanoic acid derivatives exhibit promising interactions with Placenta Growth Factor (PIGF-1), suggesting potential pharmacological importance (K. Vanasundari et al., 2018).
Photolabile Protection and Optical Gating
- Utilizing 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group showcases the optical gating of nanofluidic devices based on synthetic ion channels. This approach demonstrates the potential for light-induced controlled release, sensing, and information processing, suggesting a pathway for the innovative application of similar compounds (Mubarak Ali et al., 2012).
Synthetic Methods
- Microwave-assisted synthesis of 4-oxo-2-butenoic acids through aldol-condensation presents a versatile method for producing biologically active species and intermediates for further derivatization. This method's efficiency and applicability to a wide range of substrates might be relevant for synthesizing related compounds like 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid (Mélanie Uguen et al., 2021).
Supramolecular Hydrogels
- The formation of supramolecular hydrogels with controlled microstructures and stability via molecular assembling in a two-component system, utilizing derivatives similar to 4-oxo-4-(pyridinylamino) butanoic acids, highlights the potential for creating hydrogels suitable for various applications. This research underlines the importance of simple gelator structures and the possibility of controlling gel structure and stability, which could be relevant for drug delivery systems and other pharmaceutical applications (Jiwei Wu et al., 2007).
properties
IUPAC Name |
4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-11-12(10-13-14(18)4-2-5-15(13)19)16(21)7-9-20(11)8-3-6-17(22)23/h2,4-5,7,9H,3,6,8,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWSHDGXQHABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCC(=O)O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2713813.png)
![N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713814.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2713816.png)



![1-[2-(phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2713823.png)




![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2713831.png)
![5-(3,5-dimethoxyphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2713833.png)
![4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2713834.png)